4-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenyl 4-methoxybenzoate
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Description
The compound “4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenyl 4-methoxybenzoate” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a cyano group (-CN), a vinyl group (=CH2), and a benzoate ester group. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the cyano group, the vinyl group, and the benzoate ester group. Each of these functional groups can undergo specific types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its stability, while the cyano group could influence its polarity .Mechanism of Action
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-16-12-23-24(13-17(16)2)29-25(28-23)20(15-27)14-18-4-8-22(9-5-18)32-26(30)19-6-10-21(31-3)11-7-19/h4-14H,1-3H3,(H,28,29)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJMFMUPGAUUDM-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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